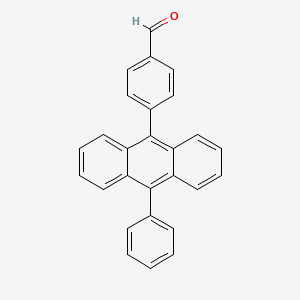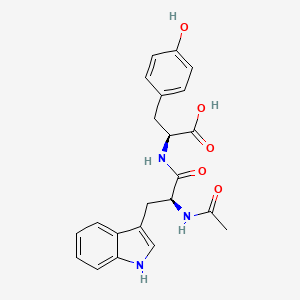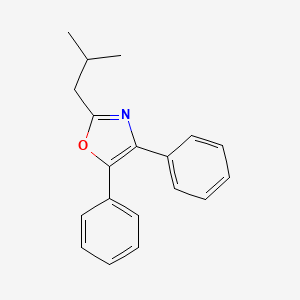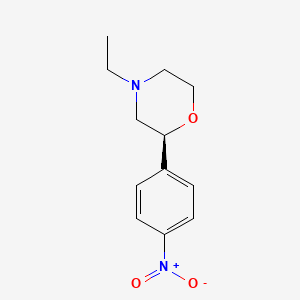
4-(10-Phenylanthracen-9-YL)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10-Phenylanthracen-9-YL)benzaldehyde is an organic compound with the molecular formula C27H18O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the anthracene core. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-Phenylanthracen-9-YL)benzaldehyde typically involves a multi-step process. One common method starts with the bromination of 10-phenylanthracene to form 9-bromo-10-phenylanthracene. This intermediate is then subjected to a Suzuki coupling reaction with 4-formylphenylboronic acid under palladium catalysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
4-(10-Phenylanthracen-9-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 4-(10-Phenylanthracen-9-YL)benzoic acid.
Reduction: 4-(10-Phenylanthracen-9-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(10-Phenylanthracen-9-YL)benzaldehyde has several scientific research applications:
Organic Electronics: It is used as a material in OLEDs due to its efficient deep-blue emission properties.
Photophysical Studies: Its unique structure makes it a subject of interest in studies related to photophysical properties and molecular interactions.
Material Science: It is explored for its potential in developing new materials with specific electronic and optical properties.
作用機序
The mechanism by which 4-(10-Phenylanthracen-9-YL)benzaldehyde exerts its effects is primarily related to its electronic structure. The compound’s anthracene core and phenyl substituents create a conjugated system that allows for efficient electron transport and light emission. In OLEDs, the compound functions as an emitter, where it absorbs electrical energy and re-emits it as light. The molecular targets and pathways involved include the π-conjugated system, which facilitates the movement of electrons and holes, leading to light emission .
類似化合物との比較
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(10-Phenylanthracen-9-YL)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct photophysical properties. Unlike other anthracene derivatives, it has a phenyl group at the 10-position and an aldehyde group at the 4-position, making it particularly suitable for applications in OLEDs and other electronic devices .
特性
CAS番号 |
862260-62-6 |
|---|---|
分子式 |
C27H18O |
分子量 |
358.4 g/mol |
IUPAC名 |
4-(10-phenylanthracen-9-yl)benzaldehyde |
InChI |
InChI=1S/C27H18O/c28-18-19-14-16-21(17-15-19)27-24-12-6-4-10-22(24)26(20-8-2-1-3-9-20)23-11-5-7-13-25(23)27/h1-18H |
InChIキー |
YALLHCSXMQOTKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)





![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)


![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)

![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)

